molecular formula C18H23NO3S B2467022 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide CAS No. 791844-18-3

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B2467022
CAS No.: 791844-18-3
M. Wt: 333.45
InChI Key: HENCZTAATXJQJU-UHFFFAOYSA-N
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Description

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula C18H23NO3S. It is a sulfonamide derivative, characterized by the presence of an ethoxy group, two methyl groups, and a phenylethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the phenylethyl group may enhance the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-ethoxy-2,4-dimethylbenzenesulfonamide
  • N-(2-phenylethyl)benzenesulfonamide
  • 2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide

Uniqueness

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide is unique due to the presence of both ethoxy and phenylethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-22-17-13-18(15(3)12-14(17)2)23(20,21)19-11-10-16-8-6-5-7-9-16/h5-9,12-13,19H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENCZTAATXJQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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